molecular formula C12H15Br B8497911 2-Bromo-4-tert-butyl-1-ethenylbenzene

2-Bromo-4-tert-butyl-1-ethenylbenzene

Cat. No.: B8497911
M. Wt: 239.15 g/mol
InChI Key: PQVLASPVINEELO-UHFFFAOYSA-N
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Description

2-Bromo-4-tert-butyl-1-ethenylbenzene (C₁₂H₁₅Br) is a substituted aromatic compound featuring a bromine atom at position 2, a tert-butyl group at position 4, and an ethenyl (vinyl) group at position 1 of the benzene ring. The tert-butyl group is a bulky, electron-donating substituent via inductive effects, while bromine is electron-withdrawing. This compound is of interest in organic synthesis, particularly in cross-coupling reactions (e.g., Heck reactions) due to the ethenyl moiety . Its steric and electronic properties make it distinct from simpler brominated tert-butylbenzenes.

Properties

Molecular Formula

C12H15Br

Molecular Weight

239.15 g/mol

IUPAC Name

2-bromo-4-tert-butyl-1-ethenylbenzene

InChI

InChI=1S/C12H15Br/c1-5-9-6-7-10(8-11(9)13)12(2,3)4/h5-8H,1H2,2-4H3

InChI Key

PQVLASPVINEELO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)C=C)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural and Substituent Effects

Key Compounds for Comparison:

1-Bromo-4-tert-butylbenzene (C₁₀H₁₃Br)

2-Ethyl-1-bromo-4-tert-butylbenzene (C₁₂H₁₇Br)

1-Bromo-4-tert-butyl-2-chlorobenzene (C₁₀H₁₂BrCl)

1-Bromo-4-(tert-pentyl)benzene (C₁₁H₁₅Br)

Table 1: Structural Comparison
Compound Molecular Formula Molar Mass (g/mol) Substituents (Positions) Key Features
2-Bromo-4-tert-butyl-1-ethenylbenzene C₁₂H₁₅Br 239.16 Br (2), tert-butyl (4), ethenyl (1) Conjugation via ethenyl; mixed electronic effects
1-Bromo-4-tert-butylbenzene C₁₀H₁₃Br 213.12 Br (1), tert-butyl (4) Simpler structure; no conjugation
2-Ethyl-1-bromo-4-tert-butylbenzene C₁₂H₁₇Br 241.17 Br (1), tert-butyl (4), ethyl (2) Saturated ethyl group; steric hindrance
1-Bromo-4-tert-butyl-2-chlorobenzene C₁₀H₁₂BrCl 247.56 Br (1), tert-butyl (4), Cl (2) Dual electron-withdrawing substituents
1-Bromo-4-(tert-pentyl)benzene C₁₁H₁₅Br 227.14 Br (1), tert-pentyl (4) Larger alkyl group; increased steric bulk

Electronic and Steric Properties

  • Electron Effects: The tert-butyl group donates electrons inductively, countering bromine’s electron-withdrawing effect. In 1-Bromo-4-tert-butyl-2-chlorobenzene, the chlorine atom (electron-withdrawing) synergizes with bromine, creating a highly electron-deficient ring, unlike the target compound’s mixed electronic profile .
  • Steric Effects :

    • The tert-pentyl group in 1-Bromo-4-(tert-pentyl)benzene introduces greater steric hindrance than tert-butyl, reducing reactivity in sterically sensitive reactions (e.g., Suzuki coupling). The ethenyl group in the target compound, though planar, may cause less steric obstruction compared to alkyl chains .

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